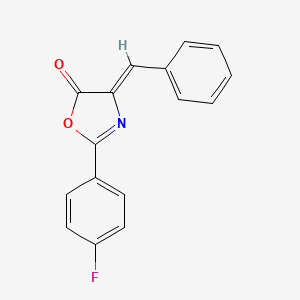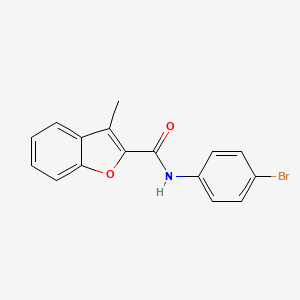![molecular formula C16H16N4S B5705629 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole, also known as MMBMT, is a tetrazole derivative that has gained attention in recent years due to its potential use in scientific research. MMBMT is a complex organic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. Furthermore, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-κB. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have antitumor properties, which can inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be difficult to purify, which can affect the accuracy of experimental results.
Zukünftige Richtungen
For the study of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative diseases and cancer, and optimization of its synthesis and purification methods.
Synthesemethoden
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be synthesized through various methods, including the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent reduction with hydrogen gas. Another method involves the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent cyclization with copper(I) bromide. These methods have been optimized to produce high yields of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole.
Wissenschaftliche Forschungsanwendungen
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been used in various scientific research studies due to its potential as a bioactive compound. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have potential as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-3-5-13(6-4-12)11-20-18-16(17-19-20)14-7-9-15(21-2)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWRKDLECIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)
